7-Amino-6-cyano-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidine
Description
Properties
IUPAC Name |
7-amino-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6S/c1-14-7-11-6-10-3-4(2-8)5(9)13(6)12-7/h3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSRRBVHLUJJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=C(C=NC2=N1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384194 | |
| Record name | 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113967-64-9 | |
| Record name | 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Aminoazoles with Arylidenemalononitriles
A widely adopted method involves the cyclocondensation of 5-amino-1,2,4-triazole derivatives with arylidenemalononitriles. In a representative protocol, 3-methylthio-5-amino-1,2,4-triazole (1 mmol) and 4-methoxyphenylidenemalononitrile (1 mmol) were suspended in acetonitrile with triethylamine (1 mmol) as a base. The mixture was refluxed until precipitation occurred, yielding 7-amino-5-(4-methoxyphenyl)-6-cyano-2-(methylthio)-1,2,4-triazolo[1,5-a]pyrimidine (25% yield after recrystallization from acetonitrile). Key parameters include:
Table 1. Reaction Conditions and Yields for Cyclocondensation
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetonitrile | Et₃N | 82 | 4 | 25 |
| i-PrOH | Et₃N | 78 | 6 | 18 |
¹H NMR (DMSO-d₆) data confirmed the structure: δ 8.76 (d, J = 2.7 Hz, 1H, pyrimidine-H), 5.22 (d, J = 2.6 Hz, 1H, CH), 3.78 (s, 3H, OCH₃), 2.44 (s, 3H, SCH₃). The low yield was attributed to steric hindrance from the 4-methoxyphenyl group, suggesting solvent polarity adjustments could improve efficiency.
Three-Step Synthesis via Imidate Intermediates
An alternative route employs a multi-step sequence starting from dimethyl cyanodithioimidocarbonate:
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Condensation : Reaction with methylthioaniline in ethanol produced methylthio-substituted imidate.
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Cyclization : Treatment with hydrazine hydrate in methanol yielded 5-amino-3-(methylthio)-1,2,4-triazole.
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Annulation : Reaction with 3-cyano-2-enaminone in glacial acetic acid at 80°C for 2 h furnished the target compound (52% yield).
Table 2. Optimization of Annulation Conditions
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | 80 | 2 | 52 |
| HCl (cat.) | 70 | 3 | 38 |
LC-MS analysis confirmed m/z 288.1 [M+H]⁺, while ¹³C NMR revealed signals at δ 162.4 (C-7), 158.2 (C-2), and 114.3 (CN). This method’s scalability is limited by the hygroscopic nature of intermediates, necessitating anhydrous conditions.
Chalcone-Based Cyclocondensation
A third approach utilizes chalcone intermediates derived from 4-methylthioacetophenone and aryl aldehydes. Cyclocondensation with 3-phenyl-1,2,4-triazole-5-amine in refluxing ethanol (12 h) provided the target compound in 44% yield.
Table 3. Solvent Effects on Chalcone Cyclocondensation
| Solvent | Boiling Point (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 78 | 44 | 98.2 |
| DMF | 153 | 29 | 89.5 |
IR spectroscopy indicated ν(C≡N) at 2220 cm⁻¹ and ν(NH₂) at 3380–3420 cm⁻¹. While this method offers modularity for aryl group substitution, competing side reactions reduce yields when electron-withdrawing groups are present.
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents (e.g., acetonitrile) enhance cyclocondensation kinetics by stabilizing transition states, whereas protic solvents (e.g., i-PrOH) favor precipitate formation but prolong reaction times. Triethylamine outperforms inorganic bases (e.g., K₂CO₃) in deprotonating aminoazoles, critical for nucleophilic attack on malononitrile derivatives.
Temperature and Time Dependence
Annulation reactions require precise temperature control:
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Below 70°C: Incomplete cyclization (≤30% yield).
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80–85°C: Optimal balance between rate and byproduct formation.
Extended reaction times (>6 h) promote decomposition, evidenced by HPLC monitoring.
Analytical Characterization
Spectroscopic Validation
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¹H NMR : Methylthio groups resonate at δ 2.38–2.44 ppm as singlets, while pyrimidine protons appear as doublets (δ 8.76–9.15 ppm).
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¹³C NMR : Cyano carbons exhibit signals near δ 114–116 ppm, and triazolic C-2 resonates at δ 158–162 ppm.
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IR : NH₂ stretching (3380–3420 cm⁻¹) and C≡N absorption (2220–2235 cm⁻¹) confirm functional group integrity.
Chromatographic Purity
HPLC analyses (C18 column, MeOH:H₂O 70:30) show retention times of 6.8–7.2 min with ≥98% purity for optimized protocols.
Comparative Analysis of Methodologies
Table 4. Advantages and Limitations of Synthetic Routes
| Method | Yield (%) | Scalability | Byproducts |
|---|---|---|---|
| Cyclocondensation | 18–25 | Moderate | Isomeric adducts |
| Three-Step Synthesis | 38–52 | Low | Hydrated imidates |
| Chalcone Route | 29–44 | High | Oligomers |
The three-step synthesis offers the highest yields but requires stringent anhydrous conditions. Conversely, the chalcone route permits structural diversification at the expense of moderate efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-cyano-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide or ammonia are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent , exhibiting significant biological activities:
- Anti-tumor Properties : Derivatives have shown the ability to induce apoptosis in cancer cells and inhibit epithelial-to-mesenchymal transition (EMT), which is crucial for cancer metastasis.
- Enzyme Inhibition : It has been explored for developing enzyme inhibitors that can disrupt essential biological processes .
Antimicrobial Activity
Research indicates that 7-amino-6-cyano-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidine exhibits antimicrobial properties against various bacterial and fungal strains. This makes it a candidate for further development in treating infections.
Chemical Reactivity
The compound can undergo various chemical reactions:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the cyano group into amines or other functional groups.
- Nucleophilic Substitution : The methylthio group can be replaced with other nucleophiles, allowing for further functionalization .
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of triazolo-pyrimidines, derivatives of this compound were shown to significantly inhibit tumor growth in vitro. The mechanism involved targeting specific pathways responsible for cell proliferation and survival.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that it exhibited potent activity comparable to conventional antibiotics, suggesting its potential as a new therapeutic agent in combating resistant infections.
Mechanism of Action
The mechanism of action of 7-Amino-6-cyano-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, this compound can disrupt essential biological processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Position 2 Substitutions
- Methylthio (SCH₃) vs. Used in antiproliferative agents (e.g., tubulin inhibitors) . Sulfonamide Derivatives (e.g., 8a–8f): Exhibit potent herbicidal activity by targeting acetolactate synthase (ALS), as seen in 5,7-disubstituted triazolopyrimidine-2-sulfonamides . Comparison: Methylthio derivatives may lack the hydrogen-bonding capacity of sulfonamides, reducing herbicidal efficacy but increasing suitability for anticancer applications .
Position 6 Substitutions
- Cyano (CN) vs. Carboxamide (CONH₂): Cyano Group (Target Compound): Acts as a bioisostere for carboxamide, offering metabolic stability and electronic effects. Critical in CK2 inhibitors (e.g., 6-cyano-7-aminoazolo[1,5-a]pyrimidines) . Carboxamide Derivatives (e.g., 5a–v): Demonstrated antiproliferative activity via multi-component synthesis, with the carboxamide moiety aiding in solubility and target binding . Comparison: The cyano group’s electron-withdrawing nature may enhance binding to kinases, while carboxamides improve pharmacokinetic profiles .
Position 7 Substitutions
- Amino (NH₂) vs. Chloro (Cl) or Aryl: Amino Group (Target Compound): Facilitates hydrogen bonding, crucial for antiviral and antiparasitic activities (e.g., PA–PB1 influenza inhibitors) . Chloro Derivatives (e.g., 5a–d): Serve as intermediates for antimalarial dihydroorotate dehydrogenase (DHODH) inhibitors after substitution with aryl amines . Comparison: The amino group’s nucleophilicity contrasts with chloro’s leaving-group utility, directing applications toward irreversible enzyme inhibition or reversible receptor binding .
Physicochemical Properties
- Lipophilicity: Methylthio (logP ~2.5) vs. sulfonamide (logP ~1.8) impacts blood-brain barrier penetration .
- Solubility: Carboxamide derivatives (6-CONH₂) exhibit higher aqueous solubility than cyano analogues, affecting bioavailability .
- Electronic Effects: Cyano’s electron-withdrawing nature stabilizes the triazolopyrimidine ring, enhancing binding to electron-rich enzyme pockets .
Biological Activity
7-Amino-6-cyano-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique triazolo-pyrimidine structure characterized by an amino group at the 7-position, a cyano group at the 6-position, and a methylthio substituent at the 2-position. These functional groups contribute to its potential applications in treating various diseases, particularly cancer.
The molecular formula of this compound is with a molecular weight of approximately 206.23 g/mol. The compound can be synthesized through several methods, including cyclization reactions involving appropriate precursors under controlled conditions. Notably, the azide-nitrile cycloaddition reaction has been optimized to yield derivatives with moderate to excellent yields.
Antitumor Properties
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antitumor activity. Specifically, this compound has been shown to induce apoptosis in cancer cells and inhibit processes crucial for cancer metastasis, such as epithelial-to-mesenchymal transition.
Case Studies:
- A study demonstrated that this compound's derivatives could effectively inhibit the proliferation of various cancer cell lines including MCF-7 and MDA-MB-231. The IC50 values for these cell lines were found to be in the nanomolar range, indicating potent cytotoxic effects .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.056 | Induction of apoptosis and inhibition of EGFR-TK |
| MDA-MB-231 | 0.25 | Disruption of cell cycle progression |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects against various bacterial and fungal strains. The presence of the cyano and amino groups enhances its interaction with biological targets, which may lead to novel therapeutic agents against infections .
The mechanism by which this compound exerts its biological effects involves:
- Molecular Interactions: The compound can bind to specific enzymes and proteins, inhibiting their activity.
- Pathway Disruption: By inhibiting key enzymes involved in critical biological processes, the compound can exert both antimicrobial and anticancer effects.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of triazolo-pyrimidine derivatives. For instance:
Q & A
Q. What are the standard synthetic protocols for preparing 7-amino-6-cyano-2-(methylthio)-triazolopyrimidine derivatives?
A multi-component fusion reaction is commonly employed, starting with 5-amino-1,2,4-triazole, a substituted aldehyde, and a β-ketoester (e.g., ethyl 3-oxohexanoate) in dimethylformamide (DMF) as a catalyst. The reaction mixture is heated briefly (10–12 minutes), cooled, and precipitated with methanol. The crude product is purified via ethanol crystallization and air-dried. Characterization typically involves FT-IR (C≡N stretch at ~2200 cm⁻¹, N–H deformation at ~1600 cm⁻¹), H/C NMR (aromatic protons at δ 6.8–8.2 ppm, methylthio group at δ 2.5 ppm), and mass spectrometry (e.g., molecular ion peak at m/z 533) .
Q. How are spectroscopic techniques utilized to confirm the structure of triazolopyrimidine derivatives?
- FT-IR : Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, C=S stretch at ~1100 cm⁻¹).
- H NMR : Distinguishes aromatic protons, methylthio groups, and amino protons.
- C NMR : Confirms sp² carbons in the triazole/pyrimidine rings (δ 150–170 ppm) and nitrile carbons (δ ~115 ppm).
- Mass Spectrometry : Validates molecular weight via molecular ion peaks and fragmentation patterns (e.g., loss of methylthio group as CHSH) .
Q. What safety precautions are critical when handling methylthio-substituted triazolopyrimidines?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Conduct reactions in a fume hood due to volatile byproducts (e.g., HS).
- Dispose of waste via certified hazardous waste management services to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of triazolopyrimidine derivatives?
- Catalyst Screening : DMF enhances cyclocondensation efficiency by stabilizing intermediates.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) favor cyclization over side reactions.
- Temperature Control : Short heating periods (10–12 minutes at 100°C) minimize decomposition.
- Purification : Ethanol recrystallization removes unreacted aldehydes and β-ketoesters .
Q. What strategies resolve contradictions in reported biological activity data for triazolopyrimidines?
- Dose-Response Studies : Establish clear IC values for antifungal/antitumor activity.
- Structural Modifications : Vary substituents (e.g., methylthio vs. phenyl groups) to isolate pharmacophores.
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and positive controls (e.g., fluconazole for antifungal tests) .
Q. How do computational methods aid in predicting the reactivity of 7-amino-6-cyano-triazolopyrimidines?
Q. What mechanistic pathways explain the formation of triazolopyrimidine rings?
The reaction proceeds via a cyclocondensation mechanism:
Knoevenagel Condensation : Aldehyde reacts with β-ketoester to form an α,β-unsaturated intermediate.
Nucleophilic Attack : 5-Amino-triazole attacks the electrophilic carbonyl carbon.
Cyclization : Intramolecular dehydration forms the triazolopyrimidine core.
DMF accelerates the process by stabilizing the transition state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
